3-Bromo-4-methylphenyl acetate
Overview
Description
“3-Bromo-4-methylphenyl acetate” is a chemical compound with the molecular formula C9H9BrO2 . It is used in various chemical reactions and has a molecular weight of 229.07 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-methylphenyl acetate” consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The average mass of the molecule is 229.071 Da, and the monoisotopic mass is 227.978592 Da .Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-4-methylphenyl acetate” are not well-documented in the retrieved papers, related compounds have been used in various chemical reactions . For example, pinacol boronic esters, which are similar to “3-Bromo-4-methylphenyl acetate”, have been used in catalytic protodeboronation .Physical And Chemical Properties Analysis
The predicted boiling point of “3-Bromo-4-methylphenyl acetate” is 271.2±28.0 °C, and its predicted density is 1.435±0.06 g/cm3 .Scientific Research Applications
Synthesis of Novel Compounds
3-Bromo-4-methylphenyl acetate has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the preparation of 1-{4a,6-dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl} ethanone, a compound synthesized by heating N-(2-bromo-4-methylphenyl)-N-(4-methyl-3,6-dihydro-2Hpyran-3-yl)acetamide in the presence of palladium(II) acetate and other reagents (Skladchikov et al., 2012). This demonstrates the compound's utility in complex organic syntheses.
Antioxidant Properties
Research has also indicated that derivatives of 3-Bromo-4-methylphenyl acetate, such as bromophenols, show potent antioxidant properties. For example, nitrogen-containing bromophenols isolated from marine red algae exhibited significant scavenging activity against DPPH radicals, suggesting potential applications in food or pharmaceutical industries as natural antioxidants (Li et al., 2012).
Chemical Reactions and Syntheses
In the field of organic chemistry, 3-Bromo-4-methylphenyl acetate is used in various reactions and syntheses. For instance, it has been involved in the preparation of phospho sugar derivatives of tetrafuranose, highlighting its versatility in creating complex molecular structures (Ikai et al., 1989). Additionally, its use in the separation of bromo-substituted aromatic wastes on zeolite ZSM-5 showcases its applicability in industrial processes (Smith et al., 1997).
Pharmaceutical Applications
Several studies have explored the potential pharmaceutical applications of compounds derived from 3-Bromo-4-methylphenyl acetate. For example, it has been used in the synthesis of Schiff bases and Thiazolidinone derivatives, which were evaluated for their antibacterial and antifungal activities (Fuloria et al., 2014). This indicates its importance in developing new antimicrobial agents.
Other Applications
The compound's role in facilitating various chemical reactions, like the synthesis of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one and its subsequent use in larger-scale chemical processes, also highlights its significance in chemical manufacturing (Ennis et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-bromo-4-methylphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-8(5-9(6)10)12-7(2)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBXIGVVBQDOBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylphenyl acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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